molecular formula C15H17F3N2O2 B7585513 Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone

Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone

Cat. No. B7585513
M. Wt: 314.30 g/mol
InChI Key: XWGFYOLFDAHWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone acts as a positive allosteric modulator of the GABA-A receptor, increasing the activity of the receptor and enhancing the effects of GABA, a neurotransmitter that inhibits the activity of neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone are still being studied. However, it has been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation is that the compound has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone. One area of interest is its potential as a therapeutic agent for anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, researchers may investigate its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders. Finally, the development of new synthesis methods may allow for the creation of more potent and selective compounds with similar mechanisms of action.

Synthesis Methods

Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroquinoxaline-1,4-dione with 2,2,2-trifluoroethylamine, followed by the reaction of the resulting product with oxalyl chloride and oxalyl chloride.

Scientific Research Applications

Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and stress. This makes it a potential candidate for the development of new anxiolytic drugs.

properties

IUPAC Name

oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)10-19-6-7-20(13-4-2-1-3-12(13)19)14(21)11-5-8-22-9-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGFYOLFDAHWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(C3=CC=CC=C32)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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